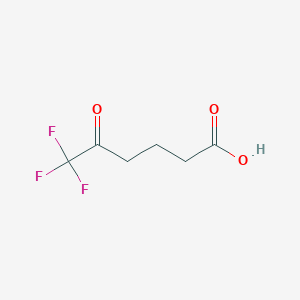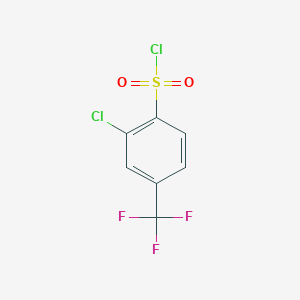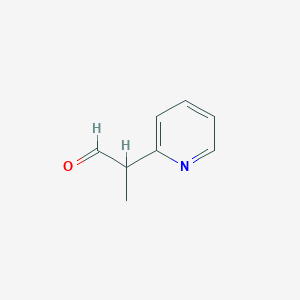
2-(2-Pyridyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridyl)propanal is an organic compound that is widely used in scientific research. It is also known as 2-pyridylacetaldehyde or PPA. It is a yellowish liquid with a strong odor and is soluble in water, ethanol, and ether.
Mécanisme D'action
The mechanism of action of 2-(2-Pyridyl)propanal is not fully understood. However, it is believed to act as a chelating agent by forming a complex with metal ions such as copper, iron, and zinc. This complexation can lead to changes in the electronic structure of the metal ion, resulting in altered reactivity and catalytic activity.
Effets Biochimiques Et Physiologiques
2-(2-Pyridyl)propanal has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Pyridyl)propanal in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biological imaging. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic in high concentrations and should be handled with care.
Orientations Futures
There are many future directions for research involving 2-(2-Pyridyl)propanal. One area of interest is its potential as a therapeutic agent for various diseases such as neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation. Finally, its use as a fluorescent probe for biological imaging could be further explored.
Conclusion:
In conclusion, 2-(2-Pyridyl)propanal is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its preparation.
Méthodes De Synthèse
2-(2-Pyridyl)propanal can be synthesized through various methods. The most common method is the condensation reaction between pyridine-2-carboxaldehyde and acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction between pyridine-2-carboxylic acid and acetaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-(2-Pyridyl)propanal has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds such as pyridine derivatives, heterocyclic compounds, and chiral ligands. It is also used in the preparation of metal complexes for catalysis and as a fluorescent probe for biological imaging.
Propriétés
Numéro CAS |
162895-00-3 |
|---|---|
Nom du produit |
2-(2-Pyridyl)propanal |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-7H,1H3 |
Clé InChI |
JRVRZALNDCUKBN-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1=CC=CC=N1 |
SMILES canonique |
CC(C=O)C1=CC=CC=N1 |
Synonymes |
2-Pyridineacetaldehyde,alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



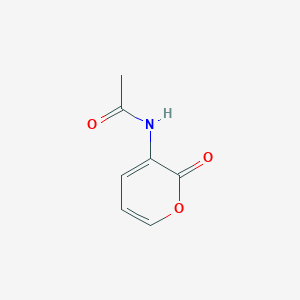
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
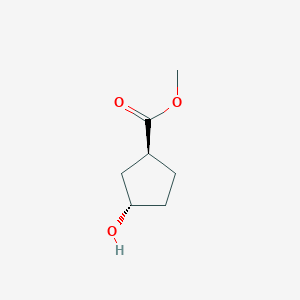
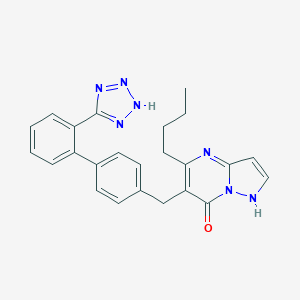
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
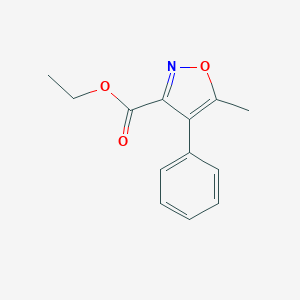
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
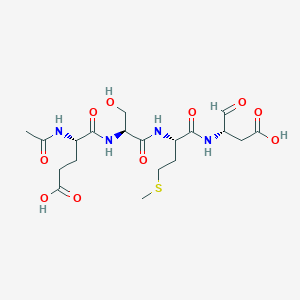
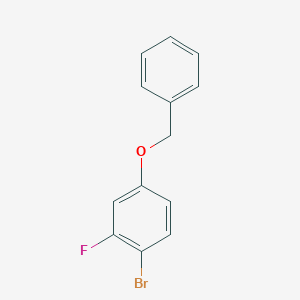
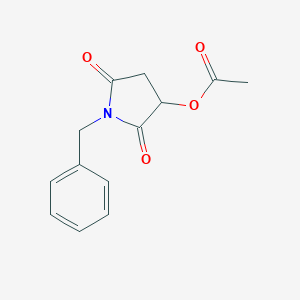
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)
